![molecular formula C8H8N4O3S B11988126 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone CAS No. 5351-82-6](/img/structure/B11988126.png)
2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H8N4O3S and a molecular weight of 240.242 g/mol . It is known for its unique structural properties, which include a hydroxyl group, a nitro group, and a thiosemicarbazone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-Hydroxy-5-nitrobenzaldehyde and thiosemicarbazide . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization.
Analyse Chemischer Reaktionen
2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone involves its interaction with biological molecules. It can form complexes with metal ions, which can then interact with enzymes and other proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, contributing to its antibacterial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Hydroxy-5-nitrobenzaldehyde thiosemicarbazone include:
5-Hydroxy-2-nitrobenzaldehyde thiosemicarbazone: This compound has a similar structure but with the hydroxyl and nitro groups in different positions.
2-Hydroxy-5-nitrobenzaldehyde: This compound lacks the thiosemicarbazone moiety but shares the hydroxyl and nitro groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5351-82-6 |
---|---|
Molekularformel |
C8H8N4O3S |
Molekulargewicht |
240.24 g/mol |
IUPAC-Name |
[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8N4O3S/c9-8(16)11-10-4-5-3-6(12(14)15)1-2-7(5)13/h1-4,13H,(H3,9,11,16)/b10-4+ |
InChI-Schlüssel |
MJMFGGYKUSTJSO-ONNFQVAWSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.